3,3',5,5'-Tetrachloro-2,2'-bipyridine
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Overview
Description
3,3’,5,5’-Tetrachloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.96 g/mol It is characterized by the presence of four chlorine atoms and two pyridine rings, making it a halogenated bipyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine typically involves the halogenation of bipyridine derivatives. One common method includes the use of a Cu-catalyzed Finkelstein reaction to introduce chlorine atoms on the heteroaromatic scaffold . This is followed by a Pd-catalyzed coupling reaction to form the bipyridine structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(I) iodide and palladium(II) acetate .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine may involve large-scale halogenation processes using similar catalytic systems. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrachloro-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
3,3’,5,5’-Tetrachloro-2,2’-bipyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and pyridine rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: This compound is similar in structure but lacks the nitrogen atoms present in 3,3’,5,5’-Tetrachloro-2,2’-bipyridine.
3,3’,5,5’-Tetrachloro-2-iodo-4,4’-bipyridine: This compound includes an iodine atom, which can alter its chemical properties and reactivity.
Uniqueness
3,3’,5,5’-Tetrachloro-2,2’-bipyridine is unique due to the presence of both chlorine atoms and pyridine rings, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and form strong interactions with molecular targets makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
100846-28-4 |
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Molecular Formula |
C10H4Cl4N2 |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
3,5-dichloro-2-(3,5-dichloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H4Cl4N2/c11-5-1-7(13)9(15-3-5)10-8(14)2-6(12)4-16-10/h1-4H |
InChI Key |
LBWLQILBBQSTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=C(C=C(C=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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